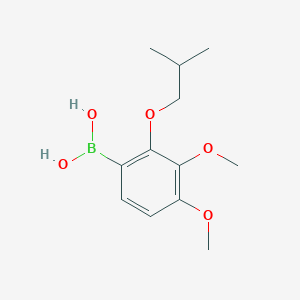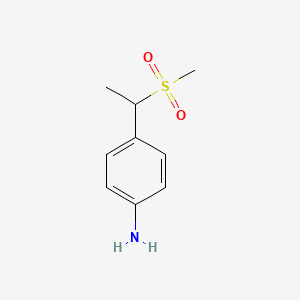
Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate is a synthetic organic compound that belongs to the class of nicotinic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-trifluoromethyl-nicotinic acid and 4-trifluoromethyl-benzene.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and high yield.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-trifluoromethyl-nicotinic acid: A precursor in the synthesis of the target compound.
4-Trifluoromethyl-benzene: Another precursor used in the synthesis.
Uniqueness
Structural Features: The presence of multiple trifluoromethyl groups and the nicotinic acid ester moiety make it unique.
Chemical Properties: Its unique chemical properties, such as high lipophilicity and stability, differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C17H13F6NO2 |
|---|---|
Poids moléculaire |
377.28 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H13F6NO2/c1-3-26-15(25)14-9(2)24-13(8-12(14)17(21,22)23)10-4-6-11(7-5-10)16(18,19)20/h4-8H,3H2,1-2H3 |
Clé InChI |
BWRWNBQENOMDOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
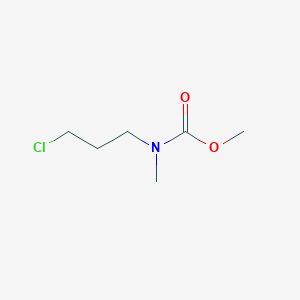
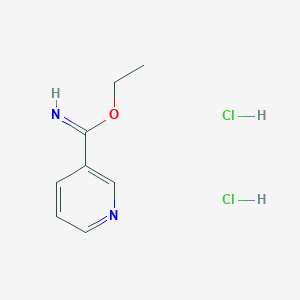
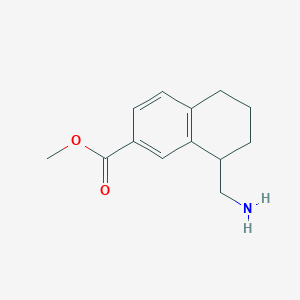
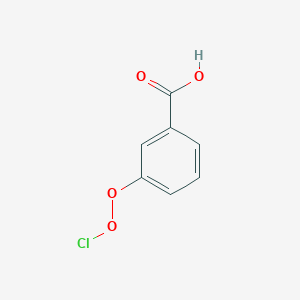
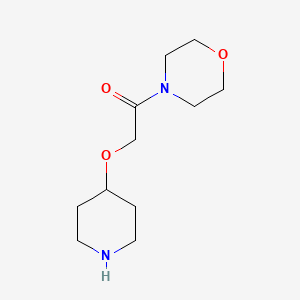
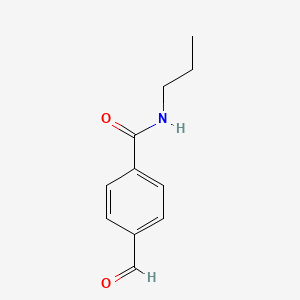


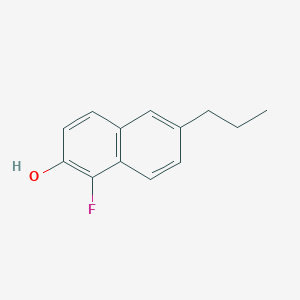
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chlorophenyl)-3-methyl-](/img/structure/B8462310.png)
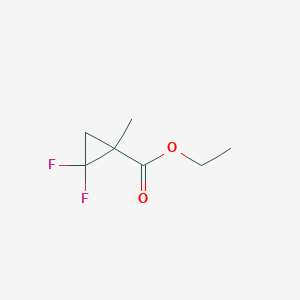
![N,N'-bis[[2-(3,4,5-Trimethoxyphenyl)thiazol-4-yl]methyl]piperazine](/img/structure/B8462320.png)
